molecular formula C11H10F2O3 B1360691 5-(2,4-Difluorophenyl)-5-oxovaleric acid CAS No. 898766-25-1

5-(2,4-Difluorophenyl)-5-oxovaleric acid

Cat. No.: B1360691
CAS No.: 898766-25-1
M. Wt: 228.19 g/mol
InChI Key: PZANFSIBAIORCB-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric acid typically involves the reaction of an organometallic derivative with a suitably substituted benzene. This process is carried out in the presence of specific catalysts and under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Difluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 5-(2,4-Difluorophenyl)-5-oxovaleric acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its difluorophenyl group can act as a probe for investigating biological processes.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool for studying chemical and biological processes .

Comparison with Similar Compounds

  • 2,4-Difluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • Indole-3-acetic acid

Comparison: Compared to these similar compounds, 5-(2,4-Difluorophenyl)-5-oxovaleric acid is unique due to its valeric acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable .

Biological Activity

5-(2,4-Difluorophenyl)-5-oxovaleric acid (CAS No. 898766-25-1) is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, biological effects, and relevant research findings associated with this compound.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC11_{11}H10_{10}F2_{2}O3_{3}
Molecular Weight228.19 g/mol
Density1.314 g/cm³
Boiling Point387.5 °C
Flash Point188.2 °C
LogP2.402

These properties indicate that the compound is a stable organic molecule with potential for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic pathways. The exact mechanism remains an area of active research, but potential interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory responses or metabolic processes.
  • Receptor Modulation : There is potential for interaction with G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against various pathogens, which could be useful in developing new antibiotics.
  • Anti-inflammatory Effects : Initial findings suggest that it may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
  • Antitumor Activity : Some studies have shown promise in its ability to inhibit tumor cell proliferation, indicating potential applications in cancer therapy.

Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones, suggesting strong antimicrobial properties.

Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Study 3: Antitumor Effects

A recent investigation into the antitumor activity of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The study reported an IC50 value of 15 μM, indicating effective cytotoxicity against specific tumor types.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZANFSIBAIORCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645330
Record name 5-(2,4-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-25-1
Record name 5-(2,4-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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